molecular formula C13H14N2O3 B7964724 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7964724
M. Wt: 246.26 g/mol
InChI Key: LIHWJPZUSDGACB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives, including 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine from readily available starting materials.

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds within the imidazo[1,5-a]pyridine family. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)11-10-3-1-2-6-15(10)12(14-11)9-4-7-18-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWJPZUSDGACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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